

Application Notes and Protocols for LY294002 Administration in In Vivo Mouse Models

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Compound of Interest

Compound Name: LYIA

Cat. No.: B1148097

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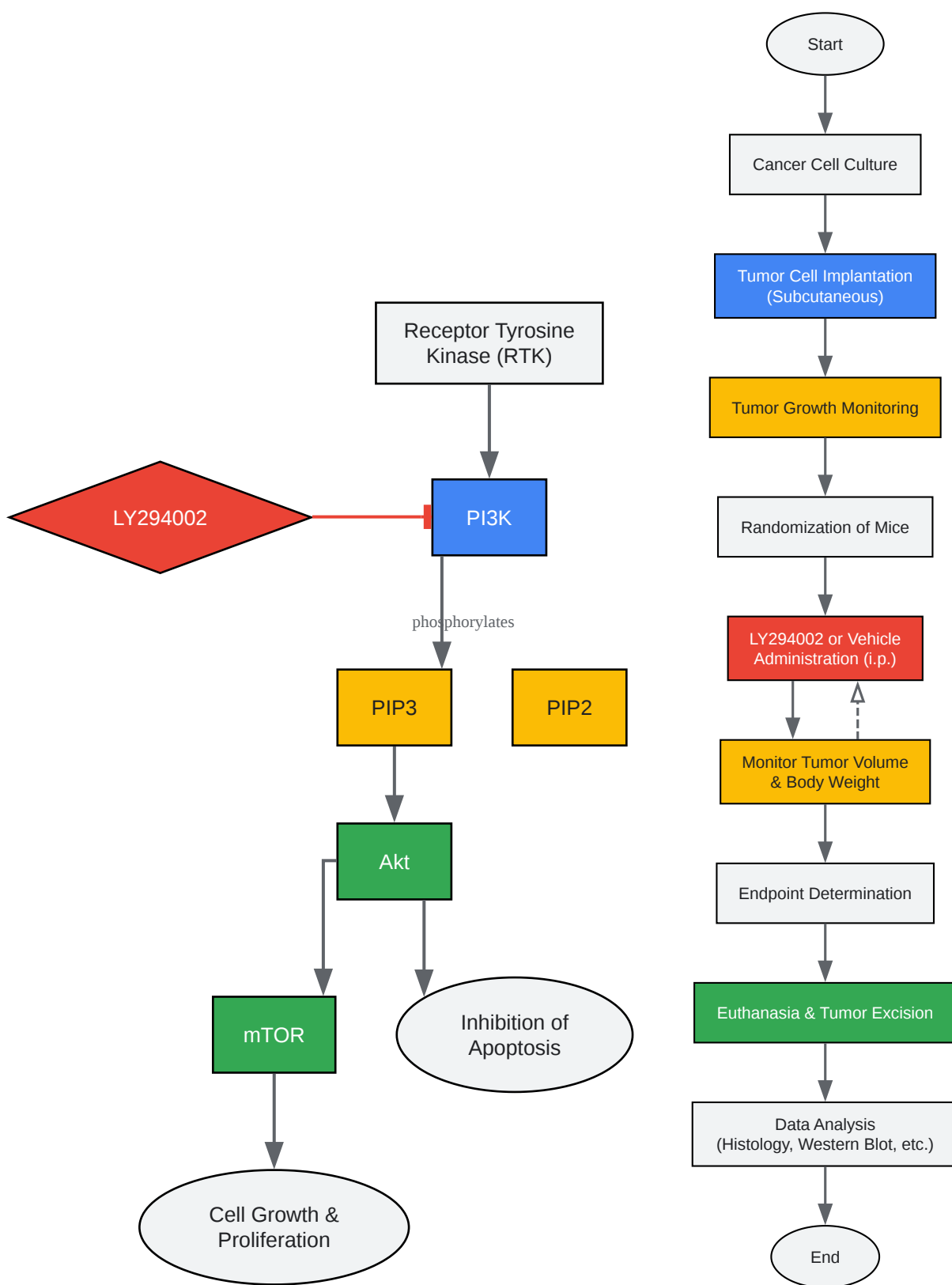
For Researchers, Scientists, and Drug Development Professionals

Introduction

LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for cancer drug development.[4][7][8] LY294002 competitively binds to the ATP-binding site of PI3K, inhibiting its kinase activity and subsequently suppressing the downstream Akt/mTOR signaling.[5] These application notes provide detailed protocols and compiled data for the administration of LY294002 in in vivo mouse models, a crucial step in preclinical cancer research.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a central pathway that promotes cell survival and growth. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates PIP2 to generate PIP3.[4] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt.[4] Activated Akt then phosphorylates a variety of downstream targets to regulate diverse cellular functions.[8]



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